2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide

Description

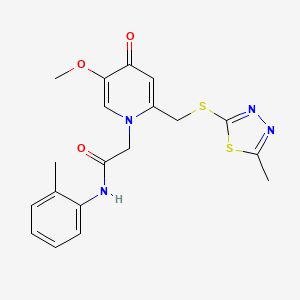

The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a structurally complex molecule featuring a pyridinone core substituted with a methoxy group at position 5 and a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 2. The acetamide side chain is further substituted with an o-tolyl (2-methylphenyl) group. This architecture combines heterocyclic diversity (pyridinone, thiadiazole) with functional groups (thioether, acetamide) known to influence pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-12-6-4-5-7-15(12)20-18(25)10-23-9-17(26-3)16(24)8-14(23)11-27-19-22-21-13(2)28-19/h4-9H,10-11H2,1-3H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKYTVDDWLYGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a novel synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of anticancer , antimicrobial , and antioxidant properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with a methoxy group and a thiadiazole moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of 342.40 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂S |

| Molecular Weight | 342.40 g/mol |

| IUPAC Name | This compound |

| Appearance | White powder |

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds derived from oxopyridine and thiadiazole structures. For instance, derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxic effects at concentrations as low as 0.001–0.1 µM, suggesting that modifications in substituents can enhance anticancer activity .

Key Findings:

- Compounds with electron-donating groups (e.g., -OCH₃) showed increased anticancer activity.

- Structure–activity relationship (SAR) studies indicated that para-substituted derivatives had better efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds containing thiadiazole rings have been documented extensively. Studies reveal that these compounds exhibit moderate to strong antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions on the aromatic rings enhances this activity .

Table: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| D-1 | Moderate | Weak |

| D-4 | Strong | Moderate |

| D-16 | Moderate | Strong |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH assay , a standard method for evaluating free radical scavenging ability. Compounds similar to 2-(5-methoxy...) demonstrated significant antioxidant potential, comparable to standard antioxidants like ascorbic acid .

Findings:

- The compound exhibited effective free radical scavenging activity.

- It inhibited lipid peroxidation significantly, indicating its potential role in protecting against oxidative stress.

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

- Case Study on MCF-7 Cells : A synthesized derivative showed an IC₅₀ value of 7 μM against MCF-7 cells, indicating promising anticancer properties that warrant further investigation .

- Antimicrobial Efficacy : A study demonstrated that a related thiadiazole derivative effectively inhibited Staphylococcus aureus and Escherichia coli growth at concentrations below 100 μg/mL .

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits significant antimicrobial properties. The thiadiazole and pyridine structures are known to interact with biological targets involved in inflammatory pathways. Research indicates that derivatives of thiadiazole compounds often show antibacterial and antifungal activities against various pathogens. For instance, similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Fusarium oxysporum .

Anti-inflammatory Properties

The structural features of 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(o-tolyl)acetamide suggest potential anti-inflammatory effects. Compounds with similar configurations have been documented to inhibit inflammatory mediators in vitro, indicating a possible therapeutic role in treating inflammatory diseases .

Cancer Research

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in various research contexts. For example, compounds containing thiadiazole rings have shown promising results as inhibitors of epidermal growth factor receptors (EGFR), which are critical in lung cancer therapies .

Insecticidal and Fungicidal Activities

The compound's structural characteristics allow it to function as an insecticide and fungicide. Research indicates that related thiadiazole compounds possess insecticidal properties against agricultural pests and fungicidal properties against crop diseases . The incorporation of methoxy groups has been shown to enhance the bioactivity of such compounds.

Herbicide Development

Given the compound's diverse functional groups, it may also serve as a lead compound for developing new herbicides. The interaction of thiadiazole derivatives with plant biological systems can be exploited to create selective herbicides that target specific weed species without harming crops .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Similar Compounds

*Calculated based on standard atomic weights.

Key Observations :

- Heterocyclic Core: The target compound’s 4-oxopyridinone core differs from thiazolidinone () or thienopyrimidinone () scaffolds, which may alter hydrogen-bonding interactions with biological targets .

- Thioether vs.

- Substituent Effects : The o-tolyl group may confer greater lipophilicity compared to nitro () or pyridyl () substituents, influencing membrane permeability and bioavailability .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are lacking, structurally related compounds exhibit notable activities:

- Anticancer Activity : Thiadiazole-acetamide derivatives (e.g., ’s compound 7b) show potent cytotoxicity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 μg/mL), attributed to the thiadiazole moiety’s role in disrupting redox homeostasis .

- Enzyme Inhibition : Oxadiazole-thioacetamide hybrids () are evaluated as acetylcholinesterase inhibitors, with electron-withdrawing groups (e.g., nitro in 3a) enhancing potency .

Computational and Crystallographic Tools

The structural elucidation of such compounds often relies on crystallographic software like SHELXL () and visualization tools like ORTEP-III (). These tools aid in confirming the stereochemistry of thioether linkages and heterocyclic conformations .

Q & A

Q. What are the common synthetic routes for preparing this compound and its structural analogs?

The synthesis typically involves multi-step reactions. For example, the thiadiazole-thioether moiety can be introduced via nucleophilic substitution using potassium carbonate as a base in dimethylformamide (DMF) ( ). Chloroacetyl intermediates (e.g., chloroacetyl chloride) are often coupled with heterocyclic amines under reflux conditions in triethylamine ( ). Reaction progress is monitored by TLC, and final products are purified via recrystallization (e.g., using ethanol or pet-ether) ( ).

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- ¹H/¹³C NMR : Assign peaks based on substituents (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the o-tolyl group at δ ~7.0–7.5 ppm) ( ).

- IR spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and thioether (C-S) bonds (~600–700 cm⁻¹) ( ).

- X-ray crystallography : Resolve the 3D conformation of the pyridinone and thiadiazole rings ( ).

Advanced Research Questions

Q. What strategies are employed to optimize the reaction yield of this compound when scaling up from milligram to gram quantities?

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency ( ).

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates ( ).

- Reaction monitoring : Employ HPLC or inline FTIR to track intermediate formation and minimize side products ( ).

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Target identification : Use docking software (e.g., AutoDock Vina) to screen against enzymes like acetylcholinesterase or kinases, leveraging the compound’s thiadiazole and pyridinone moieties as hydrogen-bond acceptors ( ).

- MD simulations : Validate binding stability over 100 ns trajectories to assess interactions with residues in the active site (e.g., π-π stacking with aromatic amino acids) ( ).

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Comparative assays : Standardize protocols (e.g., consistent cell lines, IC₅₀ measurement methods) to minimize variability ().

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to divergent results ().

- Control experiments : Test against structurally related analogs to isolate the impact of the thiadiazole-thioether substituent ( ).

Methodological Considerations

Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?

- HPLC-DAD : Quantify impurities using a C18 column with acetonitrile/water gradients ().

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS ( ).

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.